5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Overview
Description
AD5075 is a bioactive chemical.
Scientific Research Applications
Pharmacological Evaluation
Research has identified compounds similar to 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, showing potential as euglycemic and hypolipidemic agents. For instance, a study on substituted thiazolidine-2,4-diones demonstrated potent euglycemic and hypolipidemic activities in Wistar male rats (Gupta, Ghosh, & Chandra, 2005).
Biological Activity Studies
Substituted pyridines and purines containing 2,4-thiazolidinedione were found to have significant hypoglycemic and hypolipidemic activity in genetically diabetic mice (Kim et al., 2004). Another study highlighted the role of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione as a potential substrate-specific ERK1/2 inhibitor (Li et al., 2009).
Antidiabetic Agents
Thiazolidine-2, 4-dione derivatives have been explored for their hypoglycemic and hypolipidemic activities, as seen in a study involving genetically obese and diabetic mice (Sohda et al., 1982).
Antimicrobial Activity
Compounds like substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones have been synthesized and evaluated for their antimicrobial activities, showing promise in this area (Jat et al., 2006).
Synthesis and Characterization
Studies on the synthesis of novel derivatives of thiazolidinediones have been conducted, contributing to the understanding of their chemical properties and potential biological applications (Čačić & Molnar, 2011).
Corrosion Inhibition Studies
Thiazolidinedione derivatives have been explored for their potential as corrosion inhibitors, offering applications in materials science (Yadav et al., 2015).
properties
CAS RN |
103788-05-2 |
---|---|
Product Name |
5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Molecular Formula |
C22H20N2O5S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O5S/c1-13-19(23-21(29-13)15-5-3-2-4-6-15)17(25)12-28-16-9-7-14(8-10-16)11-18-20(26)24-22(27)30-18/h2-10,17-18,25H,11-12H2,1H3,(H,24,26,27) |
InChI Key |
YVQKIDLSVHRBGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)-2-hydroxyethoxy)benzyl)-2,4-thiazolidinedione AD 5075 AD-5075 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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